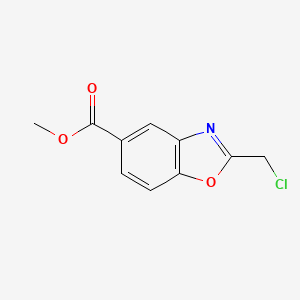

2-(氯甲基)-1,3-苯并恶唑-5-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

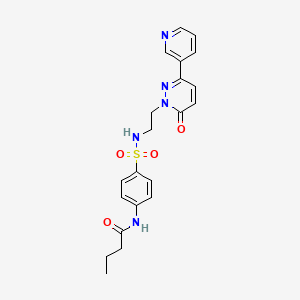

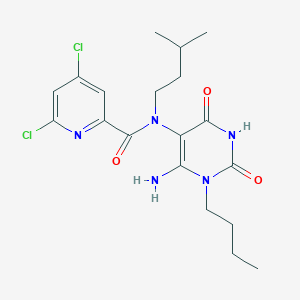

“Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate” is an organic compound that contains a benzoxazole ring, a chloromethyl group, and a methyl ester group . The benzoxazole ring is a fused aromatic ring that consists of a benzene ring and an oxazole ring. The chloromethyl group (-CH2Cl) is a functional group derived from methane by substituting one hydrogen atom with a chlorine atom. The methyl ester group (-COOCH3) is derived from carboxylic acids by replacing the hydroxyl group with a methoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a chloromethyl group attached to the 2-position of the ring, and a methyl ester group attached to the 5-position of the ring .Chemical Reactions Analysis

The chloromethyl group is a reactive site in this molecule and can undergo various substitution reactions. The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, it would likely be a solid at room temperature, given the presence of the aromatic ring structure. Its solubility would depend on the solvent used, and it would likely be soluble in common organic solvents .科学研究应用

扩展恶唑的合成

2-(氯甲基)-1,3-苯并恶唑-5-甲酸甲酯在扩展恶唑的合成中起着重要作用,通过取代反应促进了 2-烷基氨基-、2-烷基硫代-和 2-烷氧基-(甲基)恶唑的产生。这种反应性为生产各种恶唑衍生物铺平了道路,为药物化学和材料科学做出了重大贡献 (Pravin Patil & F. Luzzio,2016)。

促进化合物合成

它作为复杂分子合成的前体。例如,它在制备 1-[(2-羟基-1-(羟甲基)乙氧基)甲基]-1,2,4-三唑-3-和 5-甲酰胺中的应用证明了它在创建具有潜在生物活性的分子中的效用 (林特 & 刘毛,1984)。

杀菌剂的产生

它的衍生物因其杀菌特性而被探索。通过将 2-氯甲基-5H/甲基苯并咪唑与各种杂环化合物缩合,研究人员开发了在农业应用中显示出希望的新型杀菌剂,展示了该化合物在合成有机化学之外的多功能性 (L. Mishra 等,1993)。

聚合物和材料科学的发展

在材料科学领域,2-(氯甲基)-1,3-苯并恶唑-5-甲酸甲酯促进了先进材料的合成。它的衍生物已被用于基于 2-(4-羧基苯基)苯并恶唑-5-羧酸的热致聚酯,提供了聚合物材料中结构-性质关系及其在各种技术中的潜在应用的见解 (H. Kricheldorf & Sven A. Thomsen,1992)。

抗菌和抗炎应用

苯并恶唑衍生物(由 2-(氯甲基)-1,3-苯并恶唑-5-甲酸甲酯合成)的抗菌和抗炎潜力突出了其在药物化学中的重要性。这些衍生物已针对其对各种菌株和炎症的功效进行了评估,为发现新的治疗剂做出了贡献 (Sumit Thakral 等,2022; Betul Tekiner-Gulbas 等,2007)。

作用机制

Target of Action

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is a complex organic compound that can interact with various targets in a chemical reaction. The primary targets of this compound are likely to be other organic compounds in a reaction mixture. The exact targets can vary depending on the specific reaction conditions and the presence of other reactants .

Mode of Action

The compound acts as an alkylating agent, introducing a chloromethyl group into the reaction . This chloromethylation process involves the replacement of a hydrogen atom in the target molecule with a chloromethyl group, leading to the formation of a new carbon-chlorine bond . The compound’s mode of action is primarily through electrophilic substitution, where it donates an electron pair to form a new bond .

Biochemical Pathways

These could include pathways involving the synthesis or degradation of various organic compounds .

Pharmacokinetics

As an organic compound, its bioavailability and pharmacokinetics would likely be influenced by factors such as its chemical structure, the presence of functional groups, and its physicochemical properties .

Result of Action

The result of the compound’s action is the formation of a new molecule with a chloromethyl group. This can lead to significant changes in the target molecule’s properties, including its reactivity, polarity, and potential biological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions in which the compound is involved . Additionally, safety considerations are crucial as chloroalkyl ethers, including this compound, are strong alkylating agents and are known to be human carcinogens .

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZPYCDYMVRMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)

![Methyl (E)-4-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2986664.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)

![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)